1-(1,3-benzothiazol-2-yl)-N-[2-(4-chlorophenyl)ethyl]azetidine-3-carboxamide
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Overview
Description
1-(1,3-benzothiazol-2-yl)-N-[2-(4-chlorophenyl)ethyl]azetidine-3-carboxamide is a synthetic organic compound that belongs to the class of azetidine carboxamides This compound is characterized by the presence of a benzothiazole ring, a chlorophenyl group, and an azetidine ring
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit the jnk signaling pathway . The c-Jun N-terminal kinases (JNKs) are a group of proteins that play a crucial role in cell signaling and are involved in processes such as inflammation, differentiation, cell survival, and apoptosis .
Mode of Action
A similar compound, as601245, has been shown to inhibit the jnk signaling pathway, promoting cell survival after cerebral ischemia . This suggests that 1-(1,3-benzothiazol-2-yl)-N-[2-(4-chlorophenyl)ethyl]azetidine-3-carboxamide might have a similar mode of action.
Biochemical Pathways
The inhibition of the jnk signaling pathway can affect various downstream effects, including the regulation of gene expression, cell proliferation, and apoptosis .
Result of Action
The inhibition of the jnk signaling pathway can lead to increased cell survival, particularly in the context of cerebral ischemia .
Preparation Methods
The synthesis of 1-(1,3-benzothiazol-2-yl)-N-[2-(4-chlorophenyl)ethyl]azetidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the condensation of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable nucleophile.
Formation of the Azetidine Ring: The azetidine ring can be formed by the cyclization of a suitable precursor, such as an amino alcohol, under basic conditions.
Coupling of the Benzothiazole and Azetidine Rings: The final step involves coupling the benzothiazole and azetidine rings through an amide bond formation using a coupling reagent such as EDCI or DCC.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
1-(1,3-benzothiazol-2-yl)-N-[2-(4-chlorophenyl)ethyl]azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Hydrolysis: Hydrolysis of the amide bond can be achieved under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include solvents like dichloromethane, methanol, and water, as well as catalysts such as palladium on carbon for hydrogenation reactions.
Scientific Research Applications
1-(1,3-benzothiazol-2-yl)-N-[2-(4-chlorophenyl)ethyl]azetidine-3-carboxamide has found applications in various fields of scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of advanced materials, such as polymers and resins, due to its unique chemical properties.
Comparison with Similar Compounds
1-(1,3-benzothiazol-2-yl)-N-[2-(4-chlorophenyl)ethyl]azetidine-3-carboxamide can be compared with other similar compounds, such as:
1,3-benzothiazol-2-yl 4-chlorophenyl sulfide:
2-(1,3-benzothiazol-2-yl)acetic acid ethyl ester: A benzothiazole derivative used in the synthesis of pharmaceuticals and other organic compounds.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-N-[2-(4-chlorophenyl)ethyl]azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3OS/c20-15-7-5-13(6-8-15)9-10-21-18(24)14-11-23(12-14)19-22-16-3-1-2-4-17(16)25-19/h1-8,14H,9-12H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUOOTJARURFMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=CC=CC=C3S2)C(=O)NCCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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